molecular formula C23H42O B14433503 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene CAS No. 80336-14-7

4-[(Hexadecyloxy)methylidene]cyclohex-1-ene

Cat. No.: B14433503
CAS No.: 80336-14-7
M. Wt: 334.6 g/mol
InChI Key: XWYVMKNIMIABCY-UHFFFAOYSA-N
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Description

4-[(Hexadecyloxy)methylidene]cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a hexadecyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene typically involves the reaction of cyclohexene with hexadecyloxy reagents under specific conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale dehydration processes using catalysts to enhance the reaction efficiency. The use of continuous flow reactors can also optimize the production yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include alcohols, ketones, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-[(Hexadecyloxy)methylidene]cyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene is unique due to the presence of the long hexadecyloxy chain, which imparts distinct physical and chemical properties. This structural feature enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Properties

CAS No.

80336-14-7

Molecular Formula

C23H42O

Molecular Weight

334.6 g/mol

IUPAC Name

4-(hexadecoxymethylidene)cyclohexene

InChI

InChI=1S/C23H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-22-23-19-16-15-17-20-23/h15-16,22H,2-14,17-21H2,1H3

InChI Key

XWYVMKNIMIABCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC=C1CCC=CC1

Origin of Product

United States

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